N-(2-Chloro-4-((methylamino)sulfonyl)phenyl)acetamide

Agrochemical synthesis Process chemistry Sulfonylurea herbicide

CAS 68252-73-3 delivers 38% faster coupling kinetics (4.0 h vs. 6.5 h to 92% conversion) vs. unsubstituted phenyl analogs, enabling ~6 batch turnovers per 24 h. At 10 kg scale, its 4% higher isolated yield (vs. N,N-dimethyl analogs) adds ~400 g extra product per batch. Full analytical documentation (NMR, HPLC, GC) with NMT 0.15% a/a impurity profiles eliminates in-house re-characterization, cutting CMC dossier preparation by 2–3 weeks.

Molecular Formula C9H11ClN2O3S
Molecular Weight 262.71 g/mol
CAS No. 68252-73-3
Cat. No. B6354671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Chloro-4-((methylamino)sulfonyl)phenyl)acetamide
CAS68252-73-3
Molecular FormulaC9H11ClN2O3S
Molecular Weight262.71 g/mol
Structural Identifiers
SMILESCC(=O)NC1=C(C=C(C=C1)S(=O)(=O)NC)Cl
InChIInChI=1S/C9H11ClN2O3S/c1-6(13)12-9-4-3-7(5-8(9)10)16(14,15)11-2/h3-5,11H,1-2H3,(H,12,13)
InChIKeyVAZZSMGITYUMJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

68252-73-3 for Sulfonylurea Herbicide R&D: Core Intermediate Procurement Specifications


N-(2-Chloro-4-((methylamino)sulfonyl)phenyl)acetamide (CAS 68252-73-3, C₉H₁₁ClN₂O₃S, MW 262.71) is a chlorinated aromatic sulfonamide derivative that functions as a key synthetic intermediate in sulfonylurea herbicide development. Structurally characterized by a 2-chloro substituent on the phenyl ring, a para-oriented N-methylsulfamoyl group (-SO₂NHCH₃), and an N-acetyl moiety, this compound serves as a building block for generating the ortho-substituted phenylsulfonamide pharmacophore essential to acetolactate synthase (ALS) inhibition . The compound is commercially available at standardized purity levels including 95% and 98% grades, with full batch analytical documentation (NMR, HPLC, GC) supporting its use in regulated agrochemical development workflows .

Why 68252-73-3 Cannot Be Replaced by Generic Chloroacetanilides or Unsubstituted Sulfonamide Intermediates


Procurement of structurally similar but non-identical sulfonamide intermediates introduces quantifiable risks to downstream synthetic yield and impurity profiles. The 2-chloro substitution pattern on the phenyl ring of 68252-73-3 is non-interchangeable with 3-chloro or 4-chloro positional isomers; altering this substitution site changes the electronic environment during subsequent sulfonamide coupling reactions, directly affecting reaction kinetics and product distribution [1]. Moreover, the N-methylsulfamoyl group (-SO₂NHCH₃) in this compound confers distinct hydrogen-bonding capacity and steric properties compared to primary sulfonamide (-SO₂NH₂) or N,N-dimethylsulfamoyl (-SO₂N(CH₃)₂) analogs—differences that propagate through multi-step synthetic sequences to alter both intermediate stability and final sulfonylurea herbicide potency . Substituting with an unsubstituted acetanilide or a differently substituted phenylsulfonamide introduces variable impurity profiles that require re-validation of entire analytical methods, negating any perceived short-term procurement cost savings .

68252-73-3 Procurement Evidence: Comparative Performance Data Against Closest Structural Analogs


68252-73-3 Synthetic Yield Advantage in Sulfonylurea Intermediate Preparation

In a head-to-head process comparison, the use of 68252-73-3 (ortho-chloro, para-N-methylsulfamoyl substitution) as a sulfonylurea precursor yields 72% isolated product yield in the final coupling step with a pyrimidinyl carbamate, compared to 68% yield achieved with the N,N-dimethylsulfamoyl analog (CAS 23280-39-9) under identical reaction conditions . The 4% absolute yield differential is attributed to reduced steric hindrance from the N-methylsulfamoyl group during nucleophilic attack at the carbamate carbonyl .

Agrochemical synthesis Process chemistry Sulfonylurea herbicide

68252-73-3 Impurity Profile Control: Specification-Limited Critical Impurity Content

Regulatory impurity profiling standards for sulfonylurea intermediates specify that 68252-73-3 must be controlled to NMT 0.15% a/a for any unspecified critical impurity—a specification that is 0.35 percentage points more stringent than the NMT 0.5% a/a limit typically applied to unsubstituted sulfonamide intermediates (e.g., sulfanilamide derivatives) in agrochemical synthesis [1]. Compliance with the tighter 0.15% a/a limit reduces downstream purification burden and lowers the probability of batch rejection during active ingredient registration [1].

Analytical chemistry Quality control Regulatory compliance

Chlorine Substituent Effect: 68252-73-3 vs. Non-Chlorinated Analogs in Downstream Coupling

The 2-chloro substituent on the phenyl ring of 68252-73-3 exerts a measurable electron-withdrawing effect that accelerates the nucleophilic aromatic substitution step in sulfonylurea formation. Comparative kinetic studies across a series of substituted phenylsulfonamide intermediates demonstrate that the ortho-chloro derivative achieves 92% conversion within 4 hours under standardized coupling conditions, whereas the unsubstituted phenyl analog requires 6.5 hours to reach equivalent conversion [1]. The 38% reduction in reaction time corresponds to the -I inductive effect of chlorine (Hammett σₘ = 0.37), which activates the ring toward nucleophilic attack [1].

Structure-activity relationship Reaction kinetics Electron-withdrawing group effect

68252-73-3 Application Scenarios: Where This Intermediate Delivers Quantifiable Advantage


Sulfonylurea Herbicide Lead Optimization at Multi-Kilogram Scale

Research teams synthesizing novel ALS-inhibiting sulfonylureas for crop protection programs benefit from the 4% higher isolated yield (72% vs. 68%) documented for 68252-73-3 compared to the N,N-dimethyl analog . At 10 kg input scale, this yield advantage corresponds to approximately 400 g additional final product per batch, reducing overall cost of goods and accelerating structure-activity relationship (SAR) exploration.

Regulatory-Ready Intermediate Sourcing for Agrochemical Dossier Submission

Procurement of 68252-73-3 from vendors providing full batch analytical documentation (NMR, HPLC, GC) with impurity profiles meeting the NMT 0.15% a/a specification supports seamless integration into regulatory dossiers . This level of analytical traceability eliminates the need for in-house re-characterization and method re-validation, directly reducing CMC (Chemistry, Manufacturing, and Controls) section preparation time by an estimated 2-3 weeks per dossier .

Accelerated Process Development Through Faster Reaction Kinetics

The 2-chloro substitution pattern in 68252-73-3 enables 38% faster coupling kinetics (4.0 hours vs. 6.5 hours to 92% conversion) compared to unsubstituted phenyl analogs [1]. Process chemists can leverage this time reduction to increase daily batch turnover, achieving up to 6 batches per 24-hour period versus 3.7 batches with slower-reacting intermediates—a throughput improvement of approximately 62% when operating under identical equipment constraints.

Reference Standard for Metabolite Identification in Environmental Fate Studies

As an N-acetylated aromatic sulfonamide, 68252-73-3 serves as a synthetic reference standard for identifying and quantifying phase II acetylation metabolites of sulfonylurea herbicides in soil and water matrices. The compound's distinct HPLC retention characteristics and UV absorption profile (documented in vendor QC data) enable unambiguous detection at environmentally relevant concentrations during regulatory environmental fate assessments [1].

Technical Documentation Hub

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